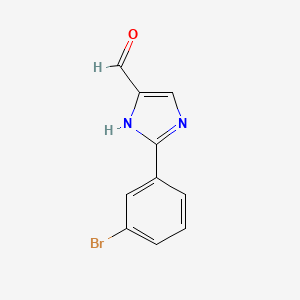
2-(3-Bromophenyl)-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a bromophenyl group and a carbaldehyde group attached to the imidazole ring makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 3-bromobenzyl bromide with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds through an N-alkylation mechanism, where the imidazole nitrogen attacks the electrophilic carbon of the bromobenzyl bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3-Bromophenyl)-1H-imidazole-5-methanol.
Substitution: 2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde.
Scientific Research Applications
2-(3-Bromophenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain targets, while the imidazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde: Similar structure but with the bromine atom at the para position.
2-(3-Chlorophenyl)-1H-imidazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromophenyl)-1H-imidazole-4-carbaldehyde: Similar structure but with the carbaldehyde group at the 4-position.
Uniqueness
2-(3-Bromophenyl)-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the bromine and carbaldehyde groups, which can influence its reactivity and binding properties. The presence of the bromine atom can enhance its electrophilicity, making it more reactive in substitution reactions.
Properties
CAS No. |
944898-05-9 |
|---|---|
Molecular Formula |
C10H7BrN2O |
Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13) |
InChI Key |
KSRLFBUNDUUBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















